5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one
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Overview
Description
5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one is a heterocyclic compound with a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.
Introduction of Substituents: The ethyl and methyl groups can be introduced via alkylation reactions using ethyl halides and methyl halides, respectively. The phenethylthio group can be introduced through a nucleophilic substitution reaction using phenethylthiol and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time, as well as employing catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The phenethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be employed in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various alkyl or aryl-substituted pyrimidine derivatives.
Scientific Research Applications
5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives could be explored for their therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The phenethylthio group may interact with enzymes or receptors, modulating their activity. The pyrimidine core can also participate in hydrogen bonding and π-π interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-6-methyl-2-(4-morpholinyl)-4(3H)-pyrimidinone
- 5-ethyl-6-methyl-2-(piperidin-4-ylmethyl)amino)pyrimidin-4-ol
- 5-ethyl-6-methyl-2-(2-hydroxyethyl)-4(3H)-pyrimidinone
Uniqueness
5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one is unique due to the presence of the phenethylthio group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-ethyl-4-methyl-2-(2-phenylethylsulfanyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-3-13-11(2)16-15(17-14(13)18)19-10-9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJIROLECIWRNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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